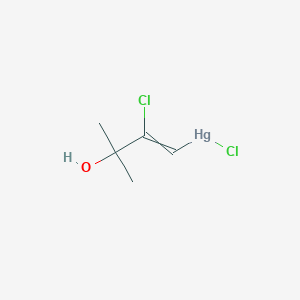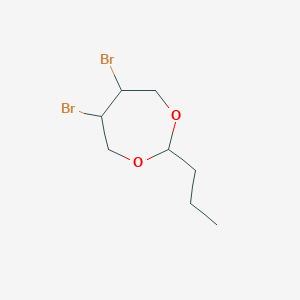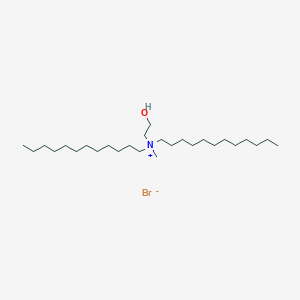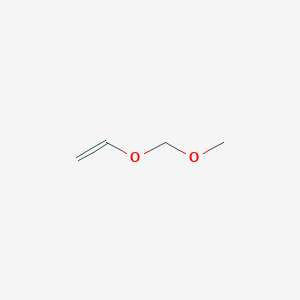![molecular formula C10H18N2O6S B14491655 Methyl 7-nitro-6-[(2-nitroethyl)sulfanyl]heptanoate CAS No. 64820-04-8](/img/structure/B14491655.png)
Methyl 7-nitro-6-[(2-nitroethyl)sulfanyl]heptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-nitro-6-[(2-nitroethyl)sulfanyl]heptanoate is a chemical compound characterized by its unique structure, which includes both nitro and sulfanyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-nitro-6-[(2-nitroethyl)sulfanyl]heptanoate typically involves multiple steps, starting with the preparation of the heptanoate backbone, followed by the introduction of nitro and sulfanyl groups. Common synthetic routes may include:
Nitration: Introduction of nitro groups using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.
Thioether Formation: Introduction of the sulfanyl group through nucleophilic substitution reactions, often using thiols or sulfides as reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 7-nitro-6-[(2-nitroethyl)sulfanyl]heptanoate can undergo various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, thiols.
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 7-nitro-6-[(2-nitroethyl)sulfanyl]heptanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 7-nitro-6-[(2-nitroethyl)sulfanyl]heptanoate involves its interaction with molecular targets through its nitro and sulfanyl groups. These interactions can lead to various biochemical effects, such as inhibition of enzymes or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 7-nitroheptanoate: Lacks the sulfanyl group, making it less reactive in certain substitution reactions.
Methyl 6-[(2-nitroethyl)sulfanyl]heptanoate: Lacks one of the nitro groups, affecting its oxidation and reduction behavior.
Uniqueness
Methyl 7-nitro-6-[(2-nitroethyl)sulfanyl]heptanoate is unique due to the presence of both nitro and sulfanyl groups, which confer distinct reactivity and potential applications compared to similar compounds. This dual functionality allows for a broader range of chemical transformations and interactions.
Propiedades
Número CAS |
64820-04-8 |
|---|---|
Fórmula molecular |
C10H18N2O6S |
Peso molecular |
294.33 g/mol |
Nombre IUPAC |
methyl 7-nitro-6-(2-nitroethylsulfanyl)heptanoate |
InChI |
InChI=1S/C10H18N2O6S/c1-18-10(13)5-3-2-4-9(8-12(16)17)19-7-6-11(14)15/h9H,2-8H2,1H3 |
Clave InChI |
KYYHNDAOGNLVTG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCC(C[N+](=O)[O-])SCC[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(Z)-(4-methylphenyl)-oxido-[(4-sulfophenyl)hydrazinylidene]azanium](/img/structure/B14491588.png)



![6-Chloro-8-(3-hydroxyoct-1-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14491613.png)


![{2-[2,3-Bis(chloromethyl)anilino]phenyl}acetic acid](/img/structure/B14491637.png)



